4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one is a heterocyclic compound that features a unique fusion of furo and phthalazinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,9-dimethoxyphthalic anhydride with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, apoptosis, and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
4,9-Dimethoxyphthalazin-1(2H)-one: Shares a similar core structure but lacks the furo ring.
5,6-Dimethoxyphthalazin-1(2H)-one: Another related compound with slight structural variations.
Uniqueness: 4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one is unique due to the presence of both furo and phthalazinone rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications compared to its simpler analogs.
Properties
CAS No. |
88362-44-1 |
---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
4,9-dimethoxy-6H-furo[2,3-g]phthalazin-5-one |
InChI |
InChI=1S/C12H10N2O4/c1-16-9-6-3-4-18-11(6)10(17-2)7-5-13-14-12(15)8(7)9/h3-5H,1-2H3,(H,14,15) |
InChI Key |
SFIONMVBHAIHJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1C=CO3)OC)C=NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.